Golgicide A-1
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Overview
Description
Golgicide A-1 is a potent, reversible, and highly specific inhibitor of the guanine nucleotide exchange factor GBF1. GBF1 is responsible for the activation of ADP ribosylation factor 1 (Arf1) and the recruitment of COPI vesicles to the cis-Golgi membranes. This compound plays a crucial role in maintaining the structural integrity of the Golgi apparatus and coordinating bidirectional transport within the Golgi .
Preparation Methods
The synthesis of Golgicide A-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the process for large-scale production .
Chemical Reactions Analysis
Golgicide A-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Golgicide A-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of the Golgi apparatus. In biology, it is employed to investigate the role of GBF1 in cellular processes such as vesicular transport and protein secretion. In medicine, this compound is being explored for its potential therapeutic applications, including its ability to inhibit the replication of certain viruses and its role in cancer research. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Golgicide A-1 involves the inhibition of GBF1, which in turn prevents the activation of Arf1 and the recruitment of COPI vesicles to the cis-Golgi membranes. This inhibition leads to the disassembly of the Golgi apparatus and the arrest of protein secretion at the endoplasmic reticulum-Golgi intermediate compartment. The molecular targets of this compound include GBF1 and Arf1, and the pathways involved are related to vesicular transport and protein secretion .
Comparison with Similar Compounds
Golgicide A-1 is unique in its high specificity and reversibility as a GBF1 inhibitor. Similar compounds include brefeldin A, which also inhibits GBF1 but has a broader range of targets and is less specific. Other similar compounds are the ARNO-family GEFs, which predominantly localize to endosomes and have different targets and functions compared to this compound .
Properties
Molecular Formula |
C17H14F2N2 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1 |
InChI Key |
NJZHEQOUHLZCOX-WOSRLPQWSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.